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Quantitative Phase Imaging (QPI) is a real-time, label-free technique that measures the growth rate of

individual cells by quantifying changes in cellular mass over time [1]. It functions as a multiparametric

approach to determine the response of cancer cells to therapies, capturing dynamic changes that traditional

endpoint assays miss [1].

The core principle is that the phase shift of light passing through a cell is proportional to the cell's mass. By

tracking this mass over time, QPI can determine the Specific Growth Rate (SGR), or the exponential

growth constant of a cell [1]. The workflow typically involves exposing cells to a drug, then using a custom

QPI microscope to image tens of thousands of individual cells or small clusters over several days to capture

their mass accumulation behavior [1].

Key Parameters for Treatment Response

The power of QPI lies in its ability to extract multiple, orthogonal parameters from the mass-versus-time

data of single cells. The table below summarizes these key parameters [1].

Name Abbreviation Description Units

Specific Growth Rate SGR Exponential growth constant, computed as the rate
of change of cell mass over time, normalized by

h⁻¹
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Name Abbreviation Description Units

cell mass

Half Maximal Effective
Concentration

EC50 Therapy concentration at which cells exhibit 50% of
maximum response

µM

Depth of Response DoR Maximum difference in SGR between cells at
minimum and maximum therapy concentrations

-

Time of Response ToR The average time required to elicit a response to
therapy at the tested concentration

h

Standard Deviation of
Response

SD Standard deviations of SGR as a measure of cell-
to-cell heterogeneity

h⁻¹

Detailed Experimental Protocol

This protocol outlines the steps for a multiparametric QPI assay to characterize cancer cell line response to

single-agent therapies, based on the validated method from the search results [1].

Cell Preparation and Plate Setup

Cell Lines: Culture breast cancer cell lines (e.g., MCF-7, BT-474, MDA-MB-231) or other relevant

models.
Drug Treatment: Prepare a 6-point dose response curve for the therapeutic agent(s) of interest.

Plate Layout: Seed cells in a 96-well plate. The setup should include dose responses, solvent
controls (e.g., DMSO), and be performed in triplicate. Set up two identical plates simultaneously: one

for the QPI experiment and another for a correlative endpoint assay like CellTiter-Glo (CTG).

Imaging and Data Acquisition

Equipment: Use a custom QPI microscope based on differential phase contrast (DPC) microscopy

placed inside a tissue culture incubator.
Imaging Parameters:

Equilibration: Allow 3 hours post-drug exposure for cells to equilibrate.
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Imaging Duration: Image the QPI plate for 72 hours.

Locations: Acquire images from nine pre-selected locations in each well, ensuring a minimum
of 10 cells or small cell clusters per location.

Throughput: This setup allows for the measurement of 20,000 to 130,000 individual cells or
clusters per experiment.

Data Analysis

Cell Segmentation: Use automated software to segment individual cells or clusters from the

background in the QPI images.
Mass and SGR Calculation: For each segmented object, quantify cell mass over time. Calculate the

Specific Growth Rate (SGR) by performing a linear regression on the mass-versus-time data and
normalizing the slope by the initial mass.

Parameter Extraction: From the single-cell SGR data across different drug concentrations, calculate
the population-level parameters (EC50, DoR, ToR) and heterogeneity measure (SD) as defined in the

table above.
Validation: Correlate the QPI results with the endpoint CTG data from the parallel plate to ensure

concordance.

Workflow Visualization

The following Graphviz diagram illustrates the core experimental and analytical workflow of the QPI

method.
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Diagram 1: QPI Experimental Workflow

Important Technical Notes

Color Contrast: When generating figures or diagrams for publication, ensure all elements meet
accessibility standards. For normal text, the Web Content Accessibility Guidelines (WCAG) 2.0 Level
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AA require a contrast ratio of at least 4.5:1 against the background. For large text (approx. 18.66px

and bold or larger), a minimum ratio of 3:1 is required [2] [3].
Advantages over Endpoint Assays: A key benefit of QPI is its ability to distinguish between a

cytostatic response (where cell growth halts) and a cytotoxic response (where cell death occurs),
and to track the emergence of resistant subpopulations over time—features that are typically missed

by bulk endpoint assays like CTG [1].

How to Proceed if BPIQ-I is Your Focus

Since the specific "BPIQ-I" technology was not found, you may need to:

Verify the name of the technology for potential spelling or nomenclature variations.

Consult specialized databases like clinical trial registries (ClinicalTrials.gov) or patent databases for
early-stage research.

Directly contact the company BPIQ (Biotech Stock Catalyst Database) for inquiries, as they may
have non-public information [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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